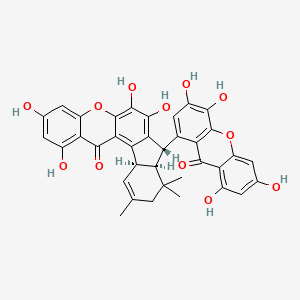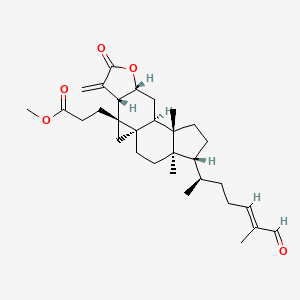
Griffipavixanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Griffipavixanthone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of xanthones.
Biology: this compound is used to investigate cellular processes such as apoptosis and cell cycle regulation.
Medicine: The compound has shown promise in treating various cancers, including non-small-cell lung cancer and esophageal cancer It enhances chemosensitivity to drugs like cisplatin, making it a potential adjuvant in cancer therapy.
Industry: this compound’s anti-cancer properties make it a candidate for developing new pharmaceuticals
Wirkmechanismus
Target of Action
Griffipavixanthone (GPX), a dimeric xanthone isolated from Garcinia esculenta, primarily targets the RAF proteins . The RAF family proteins play a crucial role in promoting tumor metastasis and proliferation . GPX has been identified as a B-RAF and C-RAF inhibitor against esophageal cancer cells .
Mode of Action
GPX interacts with its targets, the RAF proteins, leading to their inhibition . This inhibition significantly reduces cell migration and invasion, as confirmed by wound healing, transwell migration, and matrigel invasion assays . Furthermore, exposure to GPX induces G2/M cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by GPX is the RAF-MEK-ERK cascade . GPX suppresses cancer metastasis and proliferation through downregulation of RAF-MEK-ERK cascade proteins as well as RAF mRNA levels . This pathway is involved in cell proliferation, metastasis, and cell survival .
Pharmacokinetics
The bioavailability of gpx is suggested by its significant effects on cell proliferation and apoptosis in vitro .
Result of Action
The action of GPX results in significant molecular and cellular effects. It inhibits cell proliferation in a dose- and time-dependent manner . GPX also induces cell apoptosis through the mitochondrial apoptotic pathway, accompanied by reactive oxygen species (ROS) production . In addition, GPX cleaves and activates caspase-3 .
Action Environment
The significant effects of gpx on cell proliferation and apoptosis in vitro suggest that it may be effective in a variety of cellular environments .
Biochemische Analyse
Biochemical Properties
Griffipavixanthone plays a crucial role in biochemical reactions, particularly in the induction of apoptosis in cancer cells. It interacts with several key biomolecules, including enzymes and proteins. For instance, this compound has been shown to activate caspase-3, a critical enzyme in the apoptotic pathway . Additionally, it interacts with mitochondrial proteins, leading to a reduction in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production . These interactions highlight the compound’s ability to modulate cellular processes and induce cell death.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In non-small-cell lung cancer (NSCLC) cells, this compound inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner . It also affects cell signaling pathways, such as the mitochondrial apoptotic pathway, by increasing ROS production and activating caspase-3 . Furthermore, this compound has been shown to enhance the chemosensitivity of NSCLC cells to cisplatin, a common chemotherapeutic agent . This indicates that this compound can modulate gene expression and cellular metabolism, making it a potent anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound induces apoptosis through the mitochondrial apoptotic pathway . It binds to mitochondrial proteins, leading to a reduction in mitochondrial membrane potential and an increase in ROS production . This, in turn, activates caspase-3, which plays a crucial role in the execution phase of apoptosis . Additionally, this compound has been shown to upregulate pro-apoptotic proteins such as Bax and cytochrome C, while downregulating anti-apoptotic proteins like Bcl-2 . These molecular interactions highlight the compound’s ability to induce cell death through multiple pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound inhibits cell proliferation and induces apoptosis in a time-dependent manner . The compound’s stability and degradation over time have also been investigated. For instance, this compound has been shown to maintain its anti-proliferative effects over extended periods, indicating its stability in laboratory settings . Long-term effects on cellular function have also been observed, with this compound continuing to induce apoptosis and inhibit cell proliferation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in increased anti-proliferative effects and apoptosis induction . At very high doses, toxic or adverse effects may be observed. For instance, in a pulmonary metastasis model, intraperitoneal injection of this compound significantly suppressed tumor metastasis without significant side effects on other organs . These findings suggest that while this compound is effective at higher doses, careful consideration of dosage is necessary to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to apoptosis and cell proliferation. The compound interacts with enzymes such as caspase-3 and proteins involved in the mitochondrial apoptotic pathway . These interactions lead to changes in metabolic flux and metabolite levels, ultimately resulting in cell death. Additionally, this compound has been shown to downregulate the RAF-MEK-ERK signaling pathway, further highlighting its role in modulating metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. Studies have shown that this compound can accumulate in specific cellular compartments, such as mitochondria, where it exerts its apoptotic effects . The compound’s ability to localize to specific cellular compartments is crucial for its function, as it allows this compound to interact with key biomolecules involved in apoptosis.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to localize to mitochondria, where it induces apoptosis through the mitochondrial apoptotic pathway . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The compound’s ability to localize to mitochondria is essential for its function, as it allows this compound to interact with key proteins and enzymes involved in apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Griffipavixanthone can be synthesized through a biomimetic [4+2] cycloaddition–cyclization cascade promoted by either zinc(II) iodide or trifluoroacetic acid . This method mimics the natural biosynthetic pathways of xanthones, allowing for efficient production of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and purification from Garcinia species. The process typically includes solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Griffipavixanthone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the xanthone structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of this compound, affecting its reactivity and interaction with biological targets.
Substitution: Substitution reactions can introduce different functional groups, allowing for the synthesis of derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
- Bijaponicaxanthones
- Bixanthones
- Bigarcinenones
- Chiratanin
- Cratoxyxanthone
- Garcilivins A–C
- Garciobioxanthone
- Globulixanthone E
- Hyperidixanthone
- Jacarelhyperols A, B, and D
- Mesuabixanthones A and B
- Mesuferrols A and B
- Ploiarixanthone
- Puniceasides
Uniqueness: Griffipavixanthone stands out due to its potent anti-cancer properties and its ability to enhance the efficacy of chemotherapeutic agents . Its unique dimeric structure and specific inhibition of the RAF-MEK-ERK pathway further distinguish it from other xanthone derivatives .
Eigenschaften
IUPAC Name |
(8S,8aS,12aR)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O12/c1-11-4-15-21-26(32(45)33(46)35-27(21)31(44)25-17(40)6-13(38)8-20(25)48-35)22(28(15)36(2,3)10-11)14-9-18(41)29(42)34-23(14)30(43)24-16(39)5-12(37)7-19(24)47-34/h4-9,15,22,28,37-42,45-46H,10H2,1-3H3/t15-,22-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVRSRPLHVWCH-JNFGOLMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]([C@H](C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B1150786.png)
![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)
![disodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate](/img/structure/B1150800.png)

![(1'R,2'R,4'R,5S,10'R,14'S,16'S,18'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione](/img/structure/B1150807.png)

